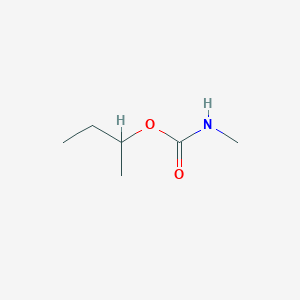

sec.-Butyl N-methyl carbamate

Description

Structure

3D Structure

Properties

CAS No. |

93472-60-7 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

butan-2-yl N-methylcarbamate |

InChI |

InChI=1S/C6H13NO2/c1-4-5(2)9-6(8)7-3/h5H,4H2,1-3H3,(H,7,8) |

InChI Key |

HIUBXHVDRUPDIY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)NC |

Origin of Product |

United States |

Synthetic Methodologies for Sec. Butyl N Methyl Carbamate

Classical Approaches to Aryl N-methyl Carbamate (B1207046) Ester Synthesis

The traditional syntheses of N-methyl carbamate esters, including sec-butyl N-methyl carbamate, have historically relied on two primary, robust methods. These reactions are well-established and have been fundamental in the development of carbamate chemistry.

Reactions Involving Methyl Isocyanate and Substituted Phenols

A principal classical route to N-methyl carbamates involves the reaction of methyl isocyanate with an appropriate alcohol or phenol. In the specific case of sec-butyl N-methyl carbamate, this would involve the reaction of methyl isocyanate with sec-butanol. This reaction is typically facilitated by a base catalyst.

The general mechanism involves the nucleophilic attack of the hydroxyl group of the alcohol on the electrophilic carbon of the isocyanate group. The presence of a base, such as a tertiary amine or an organometallic compound, can increase the nucleophilicity of the alcohol, thereby accelerating the reaction.

| Reactants | Product | Catalyst | Key Features |

| sec-Butanol, Methyl Isocyanate | sec.-Butyl N-methyl carbamate | Base (e.g., tertiary amine) | Direct addition reaction, generally high yielding. |

This method is widely utilized due to its directness and efficiency. However, a significant drawback is the hazardous nature of methyl isocyanate, which is a highly toxic and volatile compound, necessitating stringent safety precautions. nih.gov

Preparations via Chloroformate Intermediates and Methylamine (B109427)

An alternative classical pathway avoids the direct use of methyl isocyanate by employing chloroformate intermediates. For the synthesis of sec-butyl N-methyl carbamate, this process would begin with the reaction of sec-butanol with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547) to form sec-butyl chloroformate. This intermediate is then reacted with methylamine to yield the final product. orgsyn.orggoogle.com

This two-step process offers a safer alternative to the methyl isocyanate route as it avoids handling this hazardous reagent directly. nih.govgoogle.com The reaction of the chloroformate with methylamine is a nucleophilic acyl substitution, where the amine displaces the chloride. An acid scavenger, typically a base like pyridine (B92270) or an excess of methylamine, is used to neutralize the hydrochloric acid byproduct.

| Step | Reactants | Intermediate/Product | Reagents/Conditions |

| 1 | sec-Butanol | sec.-Butyl chloroformate | Phosgene or triphosgene |

| 2 | sec.-Butyl chloroformate, Methylamine | sec.-Butyl N-methyl carbamate | Acid scavenger (e.g., pyridine) |

Contemporary Synthetic Strategies for N-methyl carbamates

Modern synthetic chemistry has focused on developing more sustainable, efficient, and safer methods for carbamate synthesis. These contemporary strategies often utilize catalytic systems and alternative starting materials to circumvent the drawbacks of classical methods.

Carbonylation-Based Methodologies from Amines, CO₂, and Alcohols/Halides

A greener approach to carbamate synthesis involves the use of carbon dioxide as a C1 source. rsc.org In this methodology, an amine, an alcohol, and carbon dioxide are coupled to form a carbamate. organic-chemistry.orgmak.ac.ug For sec-butyl N-methyl carbamate, this would involve the reaction of methylamine, sec-butanol, and CO₂. rsc.org This reaction can be promoted by a variety of catalysts and often requires a dehydrating agent to remove the water formed during the reaction. rsc.org

Another carbonylation strategy involves the reaction of amines, carbon dioxide, and an alkyl halide. organic-chemistry.org This three-component coupling can be an efficient route to carbamates under mild conditions. organic-chemistry.org

| Reactants | Product | Catalyst/Promoter | Key Features |

| Methylamine, sec-Butanol, CO₂ | sec.-Butyl N-methyl carbamate | Various catalysts, dehydrating agent | Utilizes CO₂ as a renewable C1 source. rsc.org |

| Methylamine, CO₂, sec-Butyl halide | sec.-Butyl N-methyl carbamate | Base (e.g., Cs₂CO₃), TBAI | Mild reaction conditions. organic-chemistry.org |

Rearrangement Reactions for Carbamate Formation (e.g., Hofmann, Curtius)

Rearrangement reactions provide an indirect route to isocyanates, which can then be trapped by an alcohol to form carbamates. The Hofmann and Curtius rearrangements are two such classical name reactions that have found contemporary application in carbamate synthesis. masterorganicchemistry.comstudy.com

The Hofmann rearrangement involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base to form an isocyanate intermediate. masterorganicchemistry.comjove.comjove.com This isocyanate can then be reacted in situ with an alcohol to yield a carbamate. bdu.ac.in To synthesize sec-butyl N-methyl carbamate via this route, one would start with an appropriate amide.

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. masterorganicchemistry.comjove.comjove.com Similar to the Hofmann rearrangement, the resulting isocyanate can be trapped with an alcohol. bdu.ac.in The acyl azide is typically prepared from a carboxylic acid derivative. organic-chemistry.org

| Rearrangement | Starting Material | Intermediate | Trapping Agent | Product |

| Hofmann | Primary Amide | Isocyanate | sec-Butanol | sec.-Butyl N-methyl carbamate |

| Curtius | Acyl Azide | Isocyanate | sec-Butanol | sec.-Butyl N-methyl carbamate |

These methods are valuable for their ability to generate isocyanates from readily available starting materials without the direct handling of toxic isocyanates. masterorganicchemistry.com

Catalyst-Mediated Transformations in Carbamate Synthesis

The development of novel catalysts has significantly advanced carbamate synthesis, offering milder reaction conditions and improved selectivity. Various transition metal and organocatalysts have been employed.

Catalytic systems have been developed for the direct carbonylation of amines and alcohols, as mentioned previously. Additionally, catalysts can be used in transcarbamoylation reactions, where a carbamate is reacted with an alcohol to form a new carbamate. For instance, a readily available carbamate could be reacted with sec-butanol in the presence of a suitable catalyst to yield sec-butyl N-methyl carbamate.

Indium-catalyzed reactions have also been shown to be effective for the synthesis of carbamates from amines and chloroformates under mild conditions. nih.gov Furthermore, metal-free catalytic systems are gaining prominence, offering more environmentally benign alternatives. organic-chemistry.org

| Catalytic Approach | Reactants | Catalyst | Key Advantages |

| Transcarbamoylation | N-methyl carbamate, sec-Butanol | e.g., Tin compounds | Avoids hazardous reagents. organic-chemistry.org |

| Indium-catalyzed coupling | Methylamine, sec-Butyl chloroformate | Indium catalyst | Mild and efficient. nih.gov |

These catalyst-mediated transformations represent the forefront of carbamate synthesis, aiming for processes that are not only efficient but also align with the principles of green chemistry.

Mechanistic Investigations of Sec. Butyl N Methyl Carbamate Activity

Enzymatic Inhibition Kinetics and Specificity

The interaction between a carbamate (B1207046) inhibitor and a cholinesterase enzyme is a multi-step process that can be characterized by several kinetic constants. These constants provide a quantitative measure of the inhibitor's affinity for the enzyme, the rate at which it carbamylates the enzyme, and the rate at which the enzyme can be regenerated.

The inhibition of acetylcholinesterase (AChE) by carbamates is a process that involves the formation of a transient covalent bond between the carbamate and the enzyme. This interaction effectively blocks the active site of AChE, preventing it from hydrolyzing its natural substrate, acetylcholine (B1216132).

The initial step in the inhibition of AChE by a carbamate is the formation of a non-covalent enzyme-inhibitor complex, which is analogous to the Michaelis-Menten complex. The affinity of the carbamate for the enzyme in this initial binding step is described by the dissociation equilibrium constant (Kd). A lower Kd value indicates a higher affinity of the inhibitor for the enzyme. For some carbamates, this initial binding is a rapid equilibrium, and the Kd can be determined experimentally.

The covalent bond formed between the carbamate and AChE is relatively stable, leading to what is often termed "pseudo-irreversible" inhibition nih.govnih.govchemrxiv.orgchemrxiv.org. This term is used because, unlike truly irreversible inhibitors like organophosphates, the carbamylated enzyme can undergo spontaneous hydrolysis to regenerate the active enzyme, albeit at a slow rate nih.gov. This slow recovery of enzyme activity is a key characteristic of carbamate inhibitors and contributes to their prolonged duration of action nih.gov. The stability of the carbamoyl-enzyme complex is a critical factor in the therapeutic efficacy of these compounds nih.gov.

The regeneration of the active enzyme occurs through the hydrolysis of the carbamoyl-enzyme complex, a process known as decarbamylation. The rate of this reaction is described by the decarbamylation rate constant (k_r or k4). The half-life of the carbamylated enzyme can range from minutes to several days, depending on the specific carbamate nih.gov. The size of the alkyl substituents on the carbamoyl (B1232498) group significantly influences the decarbamylation rate; as the size of these substituents increases, the rate of decarbamylation tends to decrease nih.gov. For example, the decarbamoylation rate constants for N,N-diethylcarbamoylated AChE are among the lowest reported nih.gov.

| Carbamate Derivative | Carbamylation Rate (k_i) | Decarbamylation Rate (k_r) | Reference |

| N-monomethyl neostigmine | High | ~0.003 min⁻¹ | nih.gov |

| Rivastigmine | 12 ± 4 min⁻¹mM⁻¹ | ~0.003 min⁻¹ | nih.gov |

| N,N-diethylcarbamic acid esters | Not specified | 1 – 2 × 10⁻⁵ min⁻¹ | nih.gov |

This table presents example data for other carbamates to illustrate the range of kinetic values, as specific data for sec.-Butyl N-methyl carbamate was not available in the searched sources.

In addition to AChE, carbamates can also inhibit butyrylcholinesterase (BChE). The inhibition of BChE is also influenced by the structure of the carbamate, but the enzyme's larger active site gorge can lead to different structure-activity relationships compared to AChE researchgate.netnih.gov. For some N-methyl, N-alkyl carbamates, the inhibition of human BChE is less influenced by the size of the alkyl group and more dependent on the leaving group's structure researchgate.netnih.gov.

The relative inhibitory potency of a carbamate against AChE and BChE determines its selectivity. Some carbamates exhibit high selectivity for BChE over AChE epa.gov. This selectivity can be advantageous in certain therapeutic contexts, as BChE levels are known to be altered in some neurodegenerative diseases nih.gov. The development of selective BChE inhibitors is an active area of research nih.govnih.gov.

| Compound | hAChE IC50 (nM) | hBChE IC50 (nM) | Selectivity (AChE/BChE) | Reference |

| Compound 8 | >10,000 | 290 | >34 | nih.gov |

| Compound 18 | >10,000 | 5840 | >1.7 | nih.gov |

| Compound 12b | 0.32 ± 0.09 | Not specified | Not specified | nih.gov |

| Compound 15d | Not specified | 3.3 ± 0.4 | Not specified | nih.gov |

This table provides examples of inhibitory concentrations and selectivity for different carbamate compounds to illustrate the concept, as specific data for sec.-Butyl N-methyl carbamate was not available in the searched sources.

Non-Cholinergic Pharmacological Mechanisms of Action

Interactions with Monoaminergic Nervous System Pathways

Research suggests that BPMC's toxicological profile is influenced by its interactions with the monoaminergic nervous system, which can antagonize its lethal cholinergic effects. nih.gov Studies in mice have shown that the acute lethality of BPMC can be altered by drugs that target monoaminergic pathways. For instance, the lethality was increased by a monoamine depleter (reserpine) or a dopaminergic blocker (haloperidol). nih.gov Conversely, the lethality was decreased by a monoamine oxidase inhibitor (pargyline), which increases the availability of monoamines. nih.gov These findings suggest that an intact monoaminergic system provides a protective effect against BPMC's cholinergic toxicity. nih.gov The potentiation of BPMC toxicity by the organophosphate malathion may be partly due to malathion inhibiting this protective monoaminergic effect. nih.gov

| Modulating Agent | Effect on BPMC Lethality | Mechanism of Modulating Agent |

| Reserpine | Increased | Monoamine depleter |

| Haloperidol | Increased | Dopaminergic blocker |

| Pargyline | Decreased | Monoamine oxidase inhibitor |

| Phentolamine | Potentiation Decreased | α-Noradrenergic blocker |

Effects on Vascular Smooth Muscle Contraction in Isolated Tissues

The action of BPMC on vascular smooth muscle is complex, exhibiting both inhibitory and contractile effects depending on the physiological state of the tissue. nih.gov As detailed previously, BPMC inhibits contractions that are induced by depolarizing stimuli or agonists by blocking Ca2+ influx. nih.govresearchgate.net

Paradoxically, in resting (non-stimulated) isolated rabbit aorta, BPMC was observed to produce a tonic contraction. nih.govresearchgate.net This contractile response was dependent on the presence of the aortic adventitia, the outer layer which contains sympathetic nerve terminals. The contraction was inhibited by the α-adrenergic antagonist phentolamine and the adrenergic neuron blocking agent guanethidine, but was not affected by the muscarinic blocker atropine or the sodium channel blocker tetrodotoxin. nih.gov These results strongly suggest that BPMC causes contraction in resting vascular tissue by triggering the release of norepinephrine from sympathetic nerve terminals, which then acts on α-adrenergic receptors on the smooth muscle cells. nih.govresearchgate.net This dual action—inhibiting induced contraction while causing contraction in the resting state—highlights the unique and complex non-cholinergic toxicological properties of BPMC. nih.gov

Environmental Chemistry and Fate of Sec. Butyl N Methyl Carbamate

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of a chemical compound by non-biological factors, primarily through chemical reactions such as hydrolysis and photochemical transformations.

Hydrolysis is a significant pathway for the degradation of sec.-Butyl N-methyl carbamate (B1207046) in aqueous environments. This chemical process involves the cleavage of the carbamate ester linkage, a reaction that is influenced by the pH of the surrounding medium. The primary product of this hydrolysis reaction is sec-butylphenol.

The general reaction for the hydrolysis of sec.-Butyl N-methyl carbamate can be represented as follows:

sec-Butyl N-methyl carbamate + H₂O → sec-butylphenol + N-methylcarbamic acid

N-methylcarbamic acid is unstable and subsequently decomposes to methylamine (B109427) and carbon dioxide. The rate of hydrolysis is typically pH-dependent, with faster degradation often observed under alkaline conditions.

Table 1: Hydrolysis Products of sec.-Butyl N-methyl carbamate

| Reactant | Product(s) |

|---|

Photochemical transformation, or photolysis, is another critical abiotic degradation route for sec.-Butyl N-methyl carbamate, occurring when the molecule absorbs light energy, particularly in the ultraviolet (UV) spectrum of sunlight. This can occur both in aqueous solutions and on surfaces to which the compound is adsorbed.

A primary mechanism for the photochemical degradation of aryl N-methylcarbamates is the Photo-Fries rearrangement. wikipedia.orgresearchgate.netrsc.org This intramolecular rearrangement reaction is initiated by the absorption of UV radiation, leading to the homolytic cleavage of the ester bond. This process generates a radical pair, consisting of a phenoxy radical and a carbamoyl (B1232498) radical, which are held in close proximity by the solvent cage. researchgate.net

These radicals can then recombine at the ortho and para positions of the aromatic ring, followed by tautomerization to yield hydroxy amide products. For sec.-Butyl N-methyl carbamate, the expected amide products would be ortho- and para-hydroxy-sec-butyl-N-methylbenzamides. The general pathway is illustrated below:

Excitation: sec.-Butyl N-methyl carbamate absorbs a photon (hν).

Homolytic Cleavage: The excited molecule undergoes cleavage of the O-C(O) bond to form a radical pair within a solvent cage: [sec-butylphenoxy radical + N-methylcarbamoyl radical].

Rearrangement and Recombination: The radicals recombine at the ortho or para position of the phenyl ring.

Tautomerization: The intermediate tautomerizes to form the stable amide products.

While the Photo-Fries rearrangement is a well-established pathway for similar compounds, the specific yields of the ortho and para isomers for sec.-Butyl N-methyl carbamate are dependent on reaction conditions such as the solvent and the presence of other substances. wikipedia.org

The photochemical excitation of sec.-Butyl N-methyl carbamate can also lead to the cleavage of the carbon-nitrogen bond within the carbamate moiety, although this is generally considered a less favorable pathway compared to the ester bond cleavage in the Photo-Fries rearrangement. This cleavage would result in the formation of a sec-butyl-N-phenoxycarbonyl radical and a methyl radical.

The initial radical pair formed during the Photo-Fries rearrangement, the sec-butylphenoxy radical and the N-methylcarbamoyl radical, are key intermediates. These radicals can also participate in other reactions, such as hydrogen abstraction from the solvent or disproportionation, which can lead to the formation of byproducts, including sec-butylphenol. The formation of these radical intermediates is a hallmark of the photochemical degradation pathway for this class of compounds. researchgate.net

Table 2: Potential Photochemical Transformation Products of sec.-Butyl N-methyl carbamate

| Transformation Pathway | Key Intermediates | Potential Final Products |

|---|---|---|

| Photo-Fries Rearrangement | sec-butylphenoxy radical, N-methylcarbamoyl radical | ortho-hydroxy-sec-butyl-N-methylbenzamide, para-hydroxy-sec-butyl-N-methylbenzamide, sec-butylphenol |

Photochemical Transformation Mechanisms in Aqueous and Adsorbed Phases

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of sec.-Butyl N-methyl carbamate by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial process for the removal of this compound from soil and aquatic environments.

Microorganisms in both soil and aquatic ecosystems have demonstrated the ability to utilize sec.-Butyl N-methyl carbamate as a source of carbon and nitrogen for their growth and energy production. The initial and most critical step in the microbial metabolism of this compound is the enzymatic hydrolysis of the carbamate ester bond. This reaction is analogous to chemical hydrolysis and results in the formation of 2-sec-butylphenol (B1202637) and N-methylcarbamic acid.

The enzyme responsible for this initial cleavage is typically a carboxylesterase or a carbamate hydrolase. Once formed, 2-sec-butylphenol becomes the substrate for further microbial degradation.

A detailed metabolic pathway for the degradation of 2-sec-butylphenol has been elucidated in the bacterium Pseudomonas sp. strain MS-1, which was isolated from a freshwater environment. nih.gov This pathway is believed to be representative of the aerobic degradation of this intermediate in aquatic systems. The proposed pathway involves the following steps:

Hydroxylation: 2-sec-butylphenol is first hydroxylated to form 3-sec-butylcatechol.

meta-Cleavage: The aromatic ring of 3-sec-butylcatechol is then cleaved via a meta-cleavage pathway, yielding 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid.

Further Metabolism: This intermediate is further metabolized to produce 2-methylbutyric acid, which can then be integrated into central metabolic pathways and ultimately mineralized to carbon dioxide and water. nih.gov

While the specific microbial consortia and enzymatic pathways in soil may vary, it is expected that a similar initial hydrolysis to 2-sec-butylphenol occurs, followed by aerobic degradation of the resulting phenolic intermediate. The efficiency of this biodegradation is influenced by various environmental factors, including soil type, pH, temperature, moisture content, and the abundance and activity of the microbial population.

Table 3: Key Steps in the Biotic Degradation of sec.-Butyl N-methyl carbamate

| Step | Process | Substrate | Key Intermediate/Product |

|---|---|---|---|

| 1 | Enzymatic Hydrolysis | sec.-Butyl N-methyl carbamate | 2-sec-butylphenol |

| 2 | Hydroxylation | 2-sec-butylphenol | 3-sec-butylcatechol |

| 3 | Ring Cleavage (meta-pathway) | 3-sec-butylcatechol | 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid |

Phytometabolism of Carbamate Esters in Plant Systems

Plants can absorb carbamate pesticides from the soil and atmosphere, subsequently metabolizing them through various enzymatic pathways. This process, known as phytometabolism, is a key component of the environmental fate of these compounds.

Once absorbed by a plant, carbamate esters undergo a series of metabolic transformations aimed at detoxification. A common and critical step is arylhydroxylation , where a hydroxyl (-OH) group is added to the aromatic ring of the molecule. For instance, in the metabolism of the carbamate carbofuran (B1668357) in maize plants, it is transformed into 3-hydroxycarbofuran. nih.gov This hydroxylation reaction increases the polarity and water solubility of the compound.

Following hydroxylation, the metabolite typically undergoes conjugation . In this process, the hydroxylated carbamate is linked to endogenous plant molecules, most commonly sugars like glucose. This forms a glycoside conjugate, which is significantly more water-soluble and less toxic than the parent compound. These conjugates can then be more easily transported and sequestered within the plant, often in the vacuole, effectively removing them from active metabolic pathways. researchgate.net

The uptake and transport of carbamates within plants are largely influenced by their physicochemical properties. For soil-applied carbamates, absorption occurs primarily through the roots. Studies on carbosulfan, which is metabolized to carbofuran in plants, indicate that uptake is a passive process and occurs mainly via the apoplastic pathway . nih.gov The apoplast is the continuous system of cell walls and intercellular air spaces in plant tissue, which allows for the movement of water and solutes from the roots to the shoots.

Once in the root apoplast, the distribution of the carbamate and its metabolites depends on their water solubility. While a portion of the parent compound may accumulate in the roots, more water-soluble metabolites, such as hydroxylated forms, can be more readily translocated upwards to the shoots and leaves via the xylem, which is part of the apoplastic system. nih.govnih.gov

Table of Compounds Mentioned

Click to view the list of compounds

| Compound Name | Type/Class |

|---|---|

| sec.-Butyl N-methyl carbamate | Carbamate Insecticide |

| Fenobucarb (B33119) | Carbamate Insecticide |

| 2-sec-butylphenol | Metabolite |

| 3-hydroxycarbofuran | Metabolite |

| Carbaryl | Carbamate Insecticide |

| Carbendazim | Carbamate Fungicide |

| Carbofuran | Carbamate Insecticide |

| Carbosulfan | Carbamate Insecticide |

| Carbon Dioxide | Metabolite |

| Glucose | Sugar (for conjugation) |

| Hydroxycarbofuran | Metabolite |

| Methyl N-hydroxyphenyl carbamate | Metabolite |

| Methylamine | Metabolite |

| Methylcarbamic Acid | Metabolite |

| Oxamyl | Carbamate Nematicide |

Environmental Distribution and Persistence Dynamics

The ultimate fate of sec-Butyl N-methyl carbamate in the environment is governed by several dynamic processes, including how it binds to soil, its potential to move through the soil profile into water bodies, and the rate at which it breaks down in specific agricultural settings.

Adsorption Characteristics in Various Soil Types

The tendency of sec-Butyl N-methyl carbamate to adsorb to soil particles is a critical factor influencing its mobility and bioavailability. This adsorption is primarily influenced by the soil's organic matter content and clay fraction. Generally, soils with higher organic carbon and clay content exhibit a greater capacity to adsorb this compound, thereby reducing its concentration in the soil solution and limiting its potential for transport.

The adsorption behavior of sec-Butyl N-methyl carbamate can be quantified using the Freundlich adsorption isotherm, which relates the concentration of the chemical adsorbed to the soil to its concentration in the soil solution. The Freundlich constant, Kf, provides a measure of the degree of adsorption. Studies have shown that the addition of organic amendments, such as farmyard manure, significantly increases the adsorption of sec-Butyl N-methyl carbamate to soil. The adsorption process is also influenced by temperature, with higher temperatures generally leading to decreased adsorption as the solubility of the pesticide increases.

The mobility of sec-Butyl N-methyl carbamate in soil is often categorized based on its organic carbon-water (B12546825) partitioning coefficient (Koc). Based on available data, fenobucarb is classified as having moderate mobility in soil, suggesting a potential for movement within the soil profile. researchgate.net

Table 1: Freundlich Adsorption Constants (Kf) for sec-Butyl N-methyl carbamate in Different Soils with and without Amendments at 298 K

| Soil Type | Amendment | Kf (µg1-1/n L1/n g-1) |

|---|---|---|

| Soil I | None | 1.34 |

| Soil I | Bentonite Clay | 1.73 |

| Soil I | Farmyard Manure | 2.12 |

| Soil II | None | 1.46 |

| Soil II | Bentonite Clay | 2.06 |

| Soil II | Farmyard Manure | 2.66 |

| Soil III | None | 1.60 |

| Soil III | Bentonite Clay | 2.45 |

| Soil III | Farmyard Manure | 3.30 |

Data derived from a study on the adsorption-desorption behavior of fenobucarb.

Leaching Potential to Groundwater and Water Bodies

The potential for sec-Butyl N-methyl carbamate to leach through the soil and contaminate groundwater is a significant environmental concern. This potential is influenced by its moderate mobility in soil, as indicated by its Koc value, and its relatively high water solubility. dergipark.org.tr The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's leaching potential, classifies fenobucarb as a moderate leacher.

Runoff from agricultural fields, particularly those with rice paddies, is a primary pathway for the entry of sec-Butyl N-methyl carbamate into surface water bodies. dergipark.org.trekb.eg Monitoring studies in Japan, where this insecticide has been commonly used in rice cultivation, have detected its residues in various rivers. ekb.eg The concentrations found in these water bodies can pose a risk to aquatic ecosystems. The presence of sec-Butyl N-methyl carbamate in both wastewater and lake water samples has also been confirmed through targeted analysis. researchgate.netdergipark.org.tr

Factors that can exacerbate the leaching and runoff potential include heavy rainfall or irrigation events shortly after application, soil type (with sandy soils posing a higher risk due to lower adsorption and higher permeability), and the specific agricultural practices employed.

Table 2: Reported Detections of sec-Butyl N-methyl carbamate in Water Bodies

| Water Body Type | Location | Reported Concentration Range |

|---|---|---|

| Rivers | Japan | 0.0042 to 36.1 µg/L ekb.eg |

| Wastewater | Not Specified | Detected researchgate.netdergipark.org.tr |

| Lake Water | Not Specified | Detected researchgate.netdergipark.org.tr |

Concentrations can vary significantly based on proximity to application sites, rainfall events, and other environmental factors.

Dissipation Patterns in Specific Agricultural Ecosystems (e.g., Rice Paddies)

The persistence of sec-Butyl N-methyl carbamate in the environment is determined by its dissipation rate, which is the decline of its concentration over time due to various degradation processes such as microbial breakdown, hydrolysis, and photolysis. In agricultural ecosystems like rice paddies, the dissipation of this insecticide is a complex process influenced by the unique flooded conditions.

In a paddy soil-water system, the degradation of sec-Butyl N-methyl carbamate occurs in both the soil and water phases. researchgate.net Research has shown that more than 50% of the compound can dissipate within 48 hours under neutral pH conditions. researchgate.net The degradation process is influenced by several factors. For instance, alkaline conditions (pH 9) can accelerate hydrolysis, leading to a faster breakdown of the compound. researchgate.net The presence of dissolved organic carbon (DOC) can also enhance biodegradation. researchgate.net Conversely, the presence of certain surfactants, like sodium dodecyl sulphate (SDS), can inhibit biodegradation, likely due to preferential utilization by microorganisms. researchgate.net

The half-life (DT50), the time it takes for 50% of the initial concentration to dissipate, is a key metric for assessing persistence. In a study on a paddy soil-water system, the degradation of sec-Butyl N-methyl carbamate was rapid, with significant reductions observed within the first few days. While not a rice paddy, studies on tomato fruits have shown that the half-life of fenobucarb is significantly influenced by temperature and sunlight, with a half-life of 24 hours under field conditions, and as short as 3.8 hours when exposed to direct sunlight. ekb.eg This indicates that photodegradation can be a significant dissipation pathway in environments with high sun exposure.

Table 3: Degradation of sec-Butyl N-methyl carbamate in a Paddy Soil-Water System Over Time

| Time (hours) | Degradation at pH 7 (%) | Degradation at pH 9 (%) | Degradation with 25 mg/L DOC (%) | Degradation with 1 cmc SDS (%) |

|---|---|---|---|---|

| 24 | 20.5 | 26.2 | 31.9 | 40.2 |

| 48 | 72.5 | 69.6 | 58.9 | 45.8 |

| 72 | 85.6 | 82.2 | 80.1 | 46.7 |

| 96 | 86.2 | 95.2 | 94.7 | 49.1 |

| 120 | 87.7 | 96.1 | 99.3 | 55.5 |

Data adapted from a study on the desorption and degradation of fenobucarb in a paddy soil-water system. herts.ac.uk

Metabolic Transformations of Sec. Butyl N Methyl Carbamate in Biological Systems Non Human

In Vivo Metabolic Pathways in Model Organisms (e.g., Rodents, Fish)

In vivo studies in model organisms such as rodents and fish have elucidated the primary metabolic pathways of sec.-Butyl N-methyl carbamate (B1207046). The metabolism is primarily a detoxication process, converting the lipophilic carbamate into more water-soluble compounds that can be readily excreted.

The initial and most significant step in the biotransformation of sec-Butyl N-methyl carbamate is the hydrolysis of the carbamate ester bond. nih.govnih.gov This reaction is catalyzed by hydrolase enzymes, leading to the formation of 2-sec-butylphenol (B1202637) and methylcarbamic acid. nih.govresearchgate.net Methylcarbamic acid is unstable and spontaneously degrades to methylamine (B109427) and carbon dioxide.

In addition to hydrolysis, oxidative metabolism plays a key role. This is primarily carried out by the mixed-function oxidase system, involving cytochrome P450 (CYP) enzymes, predominantly in the liver. nih.govnih.govnih.gov Oxidation can occur on the aromatic ring or the sec-butyl side chain. Hydroxylation of the aromatic ring produces phenolic metabolites, while oxidation of the sec-butyl group can lead to the formation of various alcohol derivatives. For instance, 2-sec-butylphenol, the hydrolytic metabolite, can be further hydroxylated by 2-sec-butylphenol hydroxylase. nih.govresearchgate.net

Table 1: Primary Metabolites of sec.-Butyl N-methyl carbamate

| Metabolite Name | Metabolic Pathway |

|---|---|

| 2-sec-Butylphenol | Hydrolysis |

| Methylcarbamic Acid | Hydrolysis |

Following the initial hydrolytic and oxidative transformations (Phase I metabolism), the resulting metabolites undergo conjugation reactions (Phase II metabolism). These reactions increase the water solubility of the metabolites, which is essential for their elimination from the body. uomustansiriyah.edu.iq The primary conjugation reactions for the phenolic metabolites of sec-Butyl N-methyl carbamate, such as 2-sec-butylphenol and its hydroxylated derivatives, are glucuronidation and sulfation.

The degradation products of sec-Butyl N-methyl carbamate are primarily excreted from the body via the kidneys in urine and through the liver in bile, which is then eliminated in the feces. nih.gov Studies in rats have shown that after administration, the compound and its metabolites are eliminated from the body, with feces being a major excretion pathway. frontiersin.org

Enzymatic Biotransformation Processes in Animal Tissues

The enzymatic biotransformation of sec-Butyl N-methyl carbamate predominantly occurs in the liver. nih.gov The key enzymes involved belong to two main families: hydrolases and cytochrome P450 monooxygenases. nih.govmdpi.com

Carboxylesterases are a type of hydrolase responsible for cleaving the ester linkage in the carbamate structure, which is a critical step in its detoxification. uomustansiriyah.edu.iq

The cytochrome P450 (CYP) superfamily of enzymes is central to the oxidative metabolism of sec-Butyl N-methyl carbamate. nih.govmdpi.com In vitro studies using rat liver microsomes have confirmed that mixed-function oxidases are responsible for its metabolism. nih.govnih.gov Various CYP isoforms can catalyze the hydroxylation of the compound at different positions. mdpi.com

Table 2: Key Enzymes in sec.-Butyl N-methyl carbamate Metabolism

| Enzyme Family | Specific Enzyme Type (Example) | Role in Metabolism | Tissue Location |

|---|---|---|---|

| Hydrolases | Carboxylesterase, Fenobucarb (B33119) hydrolase | Hydrolysis of carbamate ester bond | Liver |

Comparative Metabolic Studies Across Non-Human Species

Comparative studies on the metabolism of sec-Butyl N-methyl carbamate reveal both similarities and differences across various non-human species. While the fundamental metabolic pathways of hydrolysis and oxidation are conserved, the rate and profile of metabolite formation can vary. rug.nl

Differences in the expression and activity of cytochrome P450 enzymes among species are a major factor contributing to these metabolic variations. rug.nlnih.gov Such differences can influence the detoxification rate and, consequently, the susceptibility of a particular species to the toxic effects of the compound. For example, the metabolic rate in different fish species can vary, affecting their tolerance to the pesticide. mdpi.com Generally, the liver is the primary site of metabolism across species, but the specific metabolites and their proportions can differ, impacting the routes and rates of excretion. mdpi.com

Advanced Analytical Methodologies for Sec. Butyl N Methyl Carbamate and Its Metabolites

Chromatographic Techniques for Trace Residue Analysis

Chromatography is the cornerstone for the separation and analysis of carbamate (B1207046) pesticide residues. The choice between gas and liquid chromatography is primarily dictated by the thermal stability of the target analytes.

Gas chromatography (GC) offers high resolution, but its application to N-methyl carbamates, including sec.-Butyl N-methyl carbamate, is complicated by their thermal lability. proquest.comtaylorfrancis.com At the high temperatures required for GC analysis, these compounds can degrade, leading to inaccurate quantification and poor reproducibility. proquest.comresearchgate.net To overcome this challenge, derivatization is a common strategy. This process involves chemically modifying the carbamate into a more volatile and thermally stable derivative.

One effective derivatization approach is trifluoroacetylation (TFA) . In this method, a reagent such as trifluoroacetic anhydride (TFAA) is used to replace the hydrogen on the nitrogen atom of the carbamate group. The resulting trifluoroacetylated derivative is more stable and exhibits better chromatographic behavior.

Another approach is on-column methylation or flash alkylation , where a methylating agent is co-injected with the sample. scispec.co.th This reaction occurs in the hot GC inlet, converting the carbamate to a more stable methylated derivative. scispec.co.th

Detectors used in GC analysis of carbamate derivatives include the Nitrogen-Phosphorus Detector (NPD), which is highly selective for nitrogen-containing compounds, and mass spectrometry (MS), which provides definitive identification and structural information. youngin.com GC-MS/MS systems, such as an ion trap mass spectrometer, can offer both the sensitivity and confirmation needed for trace residue analysis in a single injection. scispec.co.th

Table 1: Overview of GC Derivatization Approaches for N-Methyl Carbamates

| Derivatization Method | Reagent Example | Advantage | Detector Compatibility |

|---|---|---|---|

| Trifluoroacetylation | Trifluoroacetic anhydride (TFAA) | Improves thermal stability and volatility. | ECD, MS |

| Methylation (Flash Alkylation) | Trimethylanilinium hydroxide (TMAH) | Simple, on-column reaction; improves stability. | NPD, MS |

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is often the preferred technique for analyzing thermally labile compounds like sec.-Butyl N-methyl carbamate. taylorfrancis.comsepscience.com It avoids the high temperatures that cause degradation in GC systems. scispec.co.thsepscience.com

Reversed-phase chromatography using a C18 column is the most common separation mode. nih.govepa.gov A key challenge in LC analysis of carbamates is their lack of a strong chromophore, which limits sensitivity with standard UV-Vis detectors. ingenieria-analitica.comthermofisher.com To address this, several detection strategies are employed:

Post-Column Derivatization with Fluorescence Detection (FLD): This is a widely used and highly sensitive method, forming the basis of official procedures like U.S. EPA Method 531.2. ingenieria-analitica.comthermofisher.com After the carbamates are separated on the LC column, they are hydrolyzed with a base (e.g., sodium hydroxide) to form methylamine (B109427). The methylamine then reacts with o-phthalaldehyde (OPA) and a thiol-containing reagent (e.g., 2-mercaptoethanol) to produce a highly fluorescent isoindole derivative, which is detected by a fluorescence detector. epa.govthermofisher.com

Mass Spectrometry (MS): The coupling of LC with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), has become the gold standard for pesticide residue analysis. nih.govingenieria-analitica.comresearchgate.net This technique offers exceptional sensitivity and selectivity, allowing for the simultaneous quantification and confirmation of multiple carbamates and their metabolites in complex matrices like food and environmental samples. researchgate.netnih.govhpst.cz Electrospray ionization (ESI) is a common interface used for this purpose. researchgate.net

Table 2: Comparison of LC Detection Systems for N-Methyl Carbamates

| Detection System | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Post-Column FLD | Hydrolysis followed by reaction with OPA to form a fluorescent product. | High sensitivity and selectivity; established methodology. thermofisher.com | Requires additional pumps and reagents for the post-column reaction. epa.gov |

| Tandem Mass Spectrometry (MS/MS) | Ionization of the molecule followed by fragmentation and detection of specific parent-daughter ion transitions. | Highest sensitivity and specificity; provides structural confirmation; suitable for multi-residue analysis. nih.govingenieria-analitica.com | Higher instrument cost; potential for matrix effects. nih.gov |

Besides GC and LC, other techniques can be used for the analysis of sec.-Butyl N-methyl carbamate.

Thin-Layer Chromatography (TLC): TLC is a valuable and cost-effective tool for the qualitative screening and semi-quantitative analysis of carbamate insecticides. taylorfrancis.com It is particularly useful when GC is not feasible due to the thermal instability of the compounds. taylorfrancis.com Different solvent systems can be used for separation, and visualization can be achieved by spraying with a chromogenic reagent after enzymatic inhibition.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that offers advantages such as short analysis times, high separation efficiency, and low consumption of reagents. nih.gov For carbamate analysis, CE is often coupled with sensitive detection methods. One approach involves the hydrolysis of carbamates into their corresponding phenols in an alkaline solution, followed by separation and amperometric detection of the electroactive phenol products. researchgate.netecnu.edu.cn Micellar electrokinetic chromatography (MEKC), a mode of CE, has also been successfully applied to the analysis of carbamate residues in various samples. nih.gov

Spectroscopic and Mass Spectrometric Identification of Transformation Products

Identifying the transformation products (metabolites and degradation products) of sec.-Butyl N-methyl carbamate is essential for understanding its environmental fate and toxicology. Mass spectrometry (MS) is the most powerful tool for this purpose. researchgate.net

When coupled with either GC or LC, MS can separate the parent compound from its various transformation products. By analyzing the mass spectra, structural information can be elucidated. In tandem mass spectrometry (MS/MS), a specific ion (the precursor or parent ion) of a transformation product is selected, fragmented, and the resulting product ions are analyzed. nih.gov This provides a highly specific fingerprint for the compound, enabling its unambiguous identification even at trace levels in complex matrices. nih.govhpst.cz

Common fragmentation pathways for N-methyl carbamates in mass spectrometry include:

Cleavage of the ester bond, resulting in the formation of the corresponding phenol or alcohol.

A characteristic neutral loss of methyl isocyanate (CH₃NCO, 57 Da). nih.gov

Decarboxylation (loss of CO₂, 44 Da). nih.gov

Spectroscopic techniques such as UV/Vis absorption spectroscopy can be used to monitor the degradation of pesticides. pradeepresearch.org For example, the disappearance of the parent compound's characteristic absorption peak and the appearance of new peaks can indicate the formation of degradation products. pradeepresearch.orgijcmas.com

Biosensor and Enzyme-Based Detection Systems for Cholinesterase Inhibition

Biosensors offer a rapid, portable, and cost-effective alternative to traditional chromatographic methods for screening pesticide residues. nih.govmdpi.com For carbamates like sec.-Butyl N-methyl carbamate, detection is most commonly based on the inhibition of the enzyme acetylcholinesterase (AChE). nih.govmdpi.comnih.govnih.gov

The principle of these biosensors is straightforward:

The enzyme AChE is immobilized onto a transducer surface. nih.gov

In the absence of an inhibitor, AChE hydrolyzes its substrate (e.g., acetylthiocholine), producing a measurable signal (e.g., an electrical current, a change in pH, or a color change). nih.govmdpi.com

When sec.-Butyl N-methyl carbamate is present in a sample, it inhibits the activity of AChE. nih.govmdpi.com

This inhibition leads to a decrease in the rate of substrate hydrolysis, resulting in a reduced signal. mdpi.com

The degree of inhibition is proportional to the concentration of the carbamate in the sample. mdpi.com

Various types of transducers can be used in these biosensors, including electrochemical (amperometric, potentiometric) and optical (colorimetric, fluorimetric) systems. ftb.com.hr These enzyme-based methods are highly sensitive and serve as excellent screening tools for the rapid detection of cholinesterase-inhibiting compounds in food and environmental samples. nih.govepa.gov

Structure Activity Relationship Sar Studies of Sec. Butyl N Methyl Carbamate and Its Analogues

Influence of the sec-Butyl Moiety on Reactivity and Efficacy

The nature of the alcohol-derived portion (the sec-butyl moiety in this case) of a carbamate (B1207046) plays a significant role in its reactivity and efficacy as an enzyme inhibitor. While direct studies on sec-butyl N-methyl carbamate are limited in the provided context, the principles of SAR can be elucidated from studies on analogous structures where the alkyl and aryl groups are varied.

The size and stereochemistry of the substituent group on the oxygen atom of the carbamate influence its interaction with the active site of target enzymes, such as cholinesterases. For instance, in a series of N,N-dialkylcarbamates, increasing the steric bulk of the substituents on the nitrogen atom can lead to a decrease in inhibitory potency. Replacing a methyl group with larger substituents like ethyl, isopropyl, or tert-butyl has been shown to decrease potency against certain enzymes. researchgate.net Specifically, the increased steric bulk of a tert-butyl group can preclude the carbamoylation of the catalytic serine residue in the enzyme's active site. researchgate.net

This principle can be extended to the sec-butyl group on the oxygen atom. The branched nature of the sec-butyl group, compared to a linear n-butyl group, introduces greater steric hindrance. This can affect the initial binding of the carbamate within the enzyme's active site and the subsequent carbamoylation step. The efficacy of inhibition is a balance between a snug fit in the active site to facilitate the reaction and excessive bulk that prevents proper orientation or binding.

The reactivity of the carbamate itself is also influenced by the electronic properties of the leaving group (the alcohol moiety). Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the serine hydroxyl group in the enzyme's active site. While an alkyl group like sec-butyl is generally electron-donating, its steric properties are often the more dominant factor in enzyme-inhibitor interactions.

Table 1: Effect of N-Alkyl Substituent Size on Butyrylcholinesterase (BChE) Inhibition

| Compound Name | N-Substituents | Relative Potency | Notes |

| Dimethyl carbamate analogue | Me, Me | High | Parent compound for comparison. researchgate.net |

| Ethyl methyl carbamate analogue | Et, Me | Decreased | Introduction of a larger ethyl group reduces potency. researchgate.net |

| Isopropyl methyl carbamate analogue | i-Pr, Me | Decreased | Further increase in steric bulk. researchgate.net |

| tert-Butyl methyl carbamate analogue | t-Bu, Me | Inactive | Steric hindrance prevents carbamoylation. researchgate.net |

| Diethyl carbamate analogue | Et, Et | ~30-fold decreased affinity | Increased steric repulsion compared to dimethyl analogue. researchgate.net |

This table is generated based on qualitative and quantitative descriptions from the cited source and illustrates the general trend of how increasing steric bulk on the nitrogen atom of carbamates affects their inhibitory activity on BChE. researchgate.net

Molecular Modifications for Tunable Enzyme Inhibition and Selectivity

Molecular modifications of the basic carbamate structure are a cornerstone of designing compounds with specific inhibitory profiles. These modifications can be aimed at enhancing potency, improving selectivity for one enzyme over another, or altering the duration of inhibition.

One strategy for modifying carbamates is to introduce functional groups that can form additional interactions with the target enzyme. For example, incorporating a terminal alkyne into one of the carbamate substituents can create "clickable" analogues. researchgate.net These analogues can be used for fluorescent labeling of the target enzyme, which is a valuable tool in biochemical research. The length of the alkyl chain bearing the alkyne can also be varied to optimize van der Waals interactions within the enzyme's active site. researchgate.net

Selectivity between different but related enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), can be achieved by exploiting differences in the size and shape of their active sites. The active site gorge of BChE is larger than that of AChE, allowing it to accommodate bulkier ligands. By carefully designing the substituents on the carbamate, it is possible to create inhibitors that are selective for BChE. For example, a diethyl carbamate analogue showed a significant decrease in affinity for its target but selectively carbamoylated human BChE. researchgate.net

In another example, a series of heterostilbene carbamates were synthesized and evaluated as selective BChE inhibitors. mdpi.com By modifying the stilbene (B7821643) backbone, which is a significant distance from the carbamate functional group, researchers were able to develop potent and completely selective inhibitors of BChE. mdpi.com This demonstrates that modifications to the broader molecular scaffold, not just the immediate vicinity of the carbamate group, can have a profound impact on selectivity.

Locking flexible substituents into a ring structure is another approach to modulate activity. For instance, incorporating the N-diethyl substituents of a carbamate into a six-membered ring was found to decrease steric factors to a level comparable to that of an ethyl methyl carbamate, thereby restoring some of the lost potency due to steric hindrance. researchgate.net

Table 2: Examples of Molecular Modifications and Their Effects

| Modification Strategy | Example Compound/Analogue | Effect | Reference |

| Introduction of a "clickable" group | N-propargyl carbamate analogue | Allows for fluorescent labeling of the target enzyme. | researchgate.net |

| Variation of N-alkyl chain length | N-undec-10-yn-1-yl carbamate analogue | Benefits from additional van der Waals interactions. | researchgate.net |

| Introduction of bulky N-alkyl groups | Diethyl carbamate analogue | Selectively inhibits BChE over AChE. | researchgate.net |

| Incorporation of a distinct scaffold | Heterostilbene carbamates | Achieved excellent selective inhibitory activity for BChE. | mdpi.com |

| Conformational restriction | N-diethyl substituents locked in a ring | Decreased steric hindrance compared to the open-chain diethyl analogue. | researchgate.net |

Computational Chemistry Approaches to Elucidate SAR

Computational chemistry has become an indispensable tool for understanding the SAR of enzyme inhibitors like sec-butyl N-methyl carbamate and its analogues. These methods provide insights into the molecular interactions that govern binding and reactivity, which can be difficult to probe experimentally.

Molecular docking is a widely used computational technique to predict the binding mode of a ligand within the active site of a protein. For carbamate inhibitors of cholinesterases, docking studies can reveal how the molecule orients itself in the active site gorge and which amino acid residues it interacts with. For example, molecular docking of a heterostilbene carbamate into the active site of BChE identified the most stable enzyme-ligand complexes and the key interactions responsible for binding. mdpi.com Such studies can explain why certain modifications enhance or diminish inhibitory activity. For instance, a benzyl (B1604629) group on a carbamate might appear to favorably interact with aromatic residues in the enzyme's binding pocket, explaining its higher than expected potency. researchgate.net

Computational approaches are also used to study the carbamoylation reaction mechanism itself. Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the transition state of the reaction and calculate the energy barriers involved. This information is crucial for understanding how changes in the carbamate's structure affect its reactivity.

Furthermore, computational studies can help rationalize observed selectivity. By comparing the docking scores and binding modes of a carbamate in the active sites of different enzymes (e.g., AChE and BChE), researchers can predict which enzyme it is likely to inhibit more potently. These predictions can then guide the synthesis of new analogues with improved selectivity. The combination of kinetic studies, X-ray crystallography, and computational modeling provides a comprehensive picture of the SAR of carbamate inhibitors. researchgate.netchemrxiv.org

Interactions and Potentiation Phenomena Involving Sec. Butyl N Methyl Carbamate

Synergistic and Antagonistic Effects with Other Agrochemicals (e.g., Organophosphorus Compounds)

Research has demonstrated that the toxicity of sec.-Butyl N-methyl carbamate (B1207046) can be significantly increased when it is co-administered with certain organophosphorus insecticides. This synergistic effect has been a subject of toxicological studies to understand the potential environmental and health risks of such chemical mixtures.

Potentiation of Toxicity by Fenthion and Malathion

Studies have specifically investigated the potentiation of sec.-Butyl N-methyl carbamate's toxicity by the organophosphorus compounds fenthion and malathion.

One study focusing on the interaction between fenitrothion, a compound structurally similar to fenthion, and sec.-Butyl N-methyl carbamate (identified as BPMC in the study) in male mice revealed a significant potentiation of acute lethality. Pretreatment with fenitrothion resulted in a fivefold increase in the acute toxicity of orally or intraperitoneally administered BPMC nih.gov.

While direct studies on the potentiation of sec.-Butyl N-methyl carbamate by malathion are not extensively detailed in the available research, the known mechanisms of organophosphate interactions with carbamates suggest a potential for synergistic effects. Malathion itself has been observed to be synergistic with other organophosphorus insecticides nih.gov. The potentiation of malathion's toxicity by other organophosphates is a well-documented phenomenon epa.gov. However, a study on the acute oral toxicity of fenthion in combination with 2-sec-butylphenyl N-methylcarbamate found no synergistic effects in rats.

Potentiation of sec.-Butyl N-methyl carbamate (BPMC) Toxicity by Fenitrothion Pretreatment in Mice

Mechanistic Basis of Potentiation in Biological Systems

The potentiation of sec.-Butyl N-methyl carbamate toxicity by certain organophosphorus compounds is primarily attributed to the inhibition of metabolic enzymes responsible for the detoxification of the carbamate.

Organophosphorus insecticides, particularly those of the phosphorothioate type, can inhibit mixed-function oxidases nih.gov. These enzymes are crucial for the metabolism of various xenobiotics, including carbamate insecticides. By inhibiting these enzymes, the organophosphates effectively slow down the breakdown of sec.-Butyl N-methyl carbamate in the body.

A pharmacokinetic analysis of the interaction between fenitrothion and sec.-Butyl N-methyl carbamate (BPMC) supports this mechanism. The study found that pretreatment with fenitrothion significantly increased the plasma concentration of BPMC nih.gov. This elevation in systemic availability is a major contributor to the observed potentiation of toxicity nih.gov. The oral systemic availability of BPMC was found to increase by 3.3-fold following fenitrothion treatment nih.gov. This indicates that the organophosphate interferes with the first-pass metabolism of the carbamate, allowing more of the active compound to reach systemic circulation and exert its toxic effects.

Effects on Cholinesterase Inhibition Profiles in Chemical Mixtures

Both sec.-Butyl N-methyl carbamate and organophosphorus compounds exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function msdmanuals.comnih.govmhmedical.com. When these chemicals are present in a mixture, the resulting impact on cholinesterase activity can be complex.

The organophosphorus compounds phosphorylate the active site of acetylcholinesterase, leading to a relatively stable, and often considered irreversible, inhibition msdmanuals.comnih.gov. In contrast, carbamates, including sec.-Butyl N-methyl carbamate, carbamylate the enzyme's active site, resulting in an inhibition that is typically reversible wordpress.com.

Comparative Effects on Acetylcholinesterase (AChE)

Contemporary Research Perspectives and Future Directions for Sec. Butyl N Methyl Carbamate Studies

Development of Novel Carbamate-Based Chemical Probes for Biochemical Research

The study of sec.-Butyl N-methyl carbamate (B1207046) (Fenobucarb) and similar carbamates in biological and environmental systems relies on the development of sensitive and selective detection methods. Research in this area is focused on creating novel chemical probes that can identify and quantify these compounds and their biochemical effects, primarily their inhibition of acetylcholinesterase (AChE).

Advanced electrochemical sensors represent a significant area of development. One such approach utilized screen-printed electrodes modified with nano carbon black to detect a range of phenyl carbamates, including Fenobucarb (B33119). nih.gov This method involves the alkaline hydrolysis of the carbamate followed by direct electrochemical detection of the resulting phenolic compound. nih.gov The sensor demonstrated high sensitivity and a linear range of detection suitable for analyzing residues in food samples like grains. nih.gov Such technologies offer a low-cost, reproducible, and field-deployable tool for monitoring carbamate contamination. nih.gov

Fluorescent probes are another critical tool in the biochemical study of carbamates. These probes are often designed to detect the activity of carboxylesterases or cholinesterases, the enzymes that carbamates inhibit. nih.gov The mechanism typically involves a fluorogenic molecule that is quenched or modified by a carbamate-like structure. When the target enzyme hydrolyzes the carbamate moiety, a fluorescent signal is produced. The presence of an inhibiting carbamate pesticide like Fenobucarb prevents this reaction, leading to a decrease in fluorescence that is proportional to the concentration of the inhibitor. This principle allows for the rapid and sensitive screening of carbamate pesticides in various samples.

These chemical probes are instrumental in biochemical research for several reasons:

Enzyme Inhibition Studies: They provide a direct method to quantify the inhibitory potency (e.g., IC50 values) of carbamates on target enzymes like acetylcholinesterase.

Environmental Monitoring: Probes enable the rapid screening of environmental samples (water, soil) and agricultural products for pesticide residues.

Toxicological Assessment: They can be used in cellular and organismal studies to investigate the biochemical pathways affected by carbamate exposure.

While probes are generally developed for the broad class of carbamates, their application is crucial for understanding the specific biochemical interactions and environmental presence of compounds like sec.-Butyl N-methyl carbamate.

Environmental Remediation Strategies Leveraging Degradation Mechanisms

The environmental persistence of sec.-Butyl N-methyl carbamate (Fenobucarb) is a key concern, driving research into its degradation pathways and the development of effective remediation strategies. The primary mechanism for its breakdown in the environment is the hydrolysis of the carbamate ester bond. frontiersin.org

This initial hydrolysis step yields two main products: 2-sec-butylphenol (B1202637) and methylcarbamic acid. frontiersin.org The methylcarbamic acid is unstable and further breaks down. The more stable 2-sec-butylphenol can be completely metabolized by various microorganisms. frontiersin.orgresearchgate.net

Bioremediation, which leverages the metabolic activity of microorganisms, is a promising strategy for cleaning up environments contaminated with Fenobucarb. Numerous studies have isolated bacteria from agricultural soils, particularly rice paddies, that can utilize Fenobucarb as a sole source of carbon and energy. researchgate.net These microorganisms have evolved specific enzymatic pathways to break down the compound. frontiersin.org Fungal species, such as Pichia anomala, have also demonstrated the ability to degrade Fenobucarb. frontiersin.org

A key enzyme identified in the degradation process is a novel carboxylesterase, CE_Ubrb, which was discovered through metagenomic analysis and shown to effectively hydrolyze Fenobucarb. frontiersin.org The identification of such enzymes and the genes encoding them is critical for developing enhanced bioremediation technologies, potentially through the use of enzyme formulations or genetically engineered microorganisms.

| Organism/Enzyme | Type | Role in Degradation | Reference |

|---|---|---|---|

| Bacteria (various isolated from paddy soils) | Bacteria | Utilize Fenobucarb as a carbon and energy source, metabolizing it to carbon dioxide and water. | researchgate.net |

| Pichia anomala | Fungus | Capable of degrading Fenobucarb. | frontiersin.org |

| CE_Ubrb | Carboxylesterase | Catalyzes the initial hydrolysis of the Fenobucarb ester linkage. | frontiersin.org |

In addition to microbial action, several abiotic factors influence the degradation rate of Fenobucarb. Studies have shown that its breakdown is accelerated by:

Sunlight and UV Rays: Photodegradation occurs rapidly, with half-life periods calculated at 3.8 hours in direct sunlight and 4 hours under UV rays. ekb.eg

Temperature: Higher temperatures significantly increase the rate of degradation. The half-life was found to be 37 hours at 30°C but decreased to just 5 hours at 50°C. ekb.eg

pH: Alkaline conditions (e.g., pH 9) enhance the rate of hydrolysis compared to neutral conditions. researchgate.net

These findings inform environmental remediation strategies. For instance, bioremediation can be optimized by controlling environmental conditions like pH and temperature. Phytoremediation, using plants to take up and degrade contaminants, and mycoremediation, using fungi, are also viable approaches that leverage these natural degradation mechanisms.

Mechanistic Insights into Non-Target Organism Physiological Responses

While effective as an insecticide, sec.-Butyl N-methyl carbamate (Fenobucarb) can have significant physiological effects on non-target organisms. The primary mechanism of its toxicity is the reversible inhibition of the acetylcholinesterase (AChE) enzyme. nih.govzhunter.com AChE is crucial for nerve function, as it breaks down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, Fenobucarb causes an accumulation of ACh, leading to continuous stimulation of nerve and muscle fibers. nih.govyoutube.com This hyperstimulation results in uncontrolled nerve firing, muscle spasms, paralysis, and ultimately death in susceptible organisms. zhunter.comyoutube.com

Interestingly, research on guinea pig ventricular myocytes has uncovered a non-cholinergic toxic mechanism. In addition to AChE inhibition, Fenobucarb was found to block L-type Ca2+ channels. nih.gov This action accelerates the voltage-dependent inactivation of the channels, which can lead to cardiovascular effects such as bradycardia (slow heart rate) and hypotension (low blood pressure). nih.gov This finding highlights that the compound's toxicity profile may be more complex than previously understood, involving direct effects on ion channels independent of its primary action on AChE.

The effects on non-target invertebrates have also been documented. Chronic exposure to low concentrations of Fenobucarb was shown to negatively affect the development and emergence of mayfly larvae (Epeorus latifolium and Baetis thermicus), indicating a risk to aquatic ecosystem health. researchgate.net

| Organism | Observed Effects | Underlying Mechanism | Reference |

|---|---|---|---|

| Zebrafish (Danio rerio) | Developmental toxicity (malformations, reduced heart rate), neurotoxicity (demyelination, axon loss), reduced locomotor activity. | AChE inhibition, disruption of nervous system development. | zhunter.comresearchgate.net |

| Silver Barb (Barbonymus gonionotus) | Significant inhibition of brain AChE, reduced growth rate, higher feed conversion ratio. | AChE inhibition. | mdpi.comnih.gov |

| Guinea Pig (Cavia porcellus) | Bradycardia, hypotension, inhibited contraction of papillary muscles. | AChE inhibition and blockage of L-type Ca2+ channels. | nih.gov |

| Mayflies (Epeorus latifolium, Baetis thermicus) | Affected growth and emergence of larvae. | Presumed AChE inhibition and developmental disruption. | researchgate.net |

These mechanistic insights underscore the potential for sec.-Butyl N-methyl carbamate to impact a wide range of physiological processes in non-target species, from neurodevelopment to cardiovascular function, posing risks to wildlife and ecosystem stability.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying sec-butyl N-methyl carbamate in environmental samples, and how are they optimized for sensitivity?

- Methodology : Use LC-MS/MS with electrospray ionization (ESI) in positive ion mode for trace-level detection. Pre-concentrate samples via solid-phase extraction (SPE) using C18 cartridges, followed by gradient elution with methanol/water (0.1% formic acid) .

- Validation : Ensure linearity (R² > 0.99) across 0.1–100 ng/mL, with detection limits <0.05 ng/L. Cross-validate with EPA Method 1570 to confirm specificity against co-eluting carbamates like carbaryl and methomyl .

Q. How does sec-butyl N-methyl carbamate inhibit acetylcholinesterase (AChE), and what experimental models are used to study its neurotoxicity?

- Mechanism : The compound carbamylates AChE’s serine residue, reversibly blocking acetylcholine hydrolysis. Use in vitro assays with human erythrocyte AChE or neuroblastoma cell lines to measure IC₅₀ values .

- Protocol : Incubate AChE with 0.1–10 µM carbamate for 30 min at 37°C, then quantify residual activity using Ellman’s reagent (412 nm absorbance) .

Q. What synthetic routes are reported for N-methyl carbamate derivatives, and how can they be adapted for sec-butyl N-methyl carbamate?

- General Synthesis : React sec-butylamine with methyl chloroformate in anhydrous dichloromethane at 0–5°C, using triethylamine as a base. Purify via column chromatography (hexane/ethyl acetate) .

- Challenges : Monitor for side products like tert-butyl isomers (common in sterically hindered amines) using GC-MS or NMR .

Advanced Research Questions

Q. How do environmental degradation pathways of sec-butyl N-methyl carbamate vary across soil and aquatic systems, and what microbial strains are most effective in its bioremediation?

- Degradation Kinetics : In aerobic soils, hydrolysis predominates (t₁/₂ = 7–14 days at pH 7), while aquatic systems show slower breakdown (t₁/₂ = 30–60 days). Key metabolites include sec-butanol and methylamine .

- Microbial Strains : Pseudomonas spp. and Bacillus spp. degrade carbamates via hydrolases (e.g., mcd gene). Optimize degradation by supplementing cultures with glucose (1% w/v) as a co-substrate .

Q. What experimental strategies resolve contradictions in detecting sec-butyl N-methyl carbamate in seawater when using QuEChERS versus traditional SPE?

- Matrix Effects : Seawater’s high salinity reduces SPE recovery (60–70%). Switch to QuEChERS with PSA/C18 sorbents to mitigate interference from lipids and salts .

- Data Reconciliation : Spike samples with isotopically labeled internal standards (e.g., D₃-carbaryl) to correct for ion suppression in LC-MS/MS .

Q. How can computational modeling predict the endocrine-disrupting potential of sec-butyl N-methyl carbamate, and what in vivo models validate these predictions?

- In Silico Tools : Use molecular docking (AutoDock Vina) to assess binding affinity for estrogen receptor-alpha (ER-α). Compare with known disruptors like BPA .

- Validation : Administer 10 mg/kg/day to zebrafish embryos for 96 hours; quantify vitellogenin mRNA via qPCR as a biomarker of endocrine disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.